molecular formula C6H4BrClN2O B1372212 6-Bromo-2-chloronicotinaldehyde oxime CAS No. 1142192-25-3

6-Bromo-2-chloronicotinaldehyde oxime

Cat. No.: B1372212
CAS No.: 1142192-25-3
M. Wt: 235.46 g/mol
InChI Key: SQQIXMTXOUWODS-UHFFFAOYSA-N
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Description

6-Bromo-2-chloronicotinaldehyde oxime (CAS #1142192-25-3) is a halogenated pyridine derivative with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol . It is structurally characterized by a pyridine ring substituted with bromine at position 6, chlorine at position 2, and an aldehyde oxime functional group at position 2. This compound is commercially available in quantities ranging from 1 g to 25 g, with prices reflecting its specialized synthesis requirements (e.g., 1 g for $400; 25 g for $4,800) . Its primary applications include use as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with bioactive properties.

Properties

IUPAC Name

N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIXMTXOUWODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230498
Record name 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-25-3
Record name 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloronicotinaldehyde oxime typically involves the bromination and chlorination of nicotinaldehyde followed by the formation of the oxime derivative. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloronicotinaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-chloronicotinaldehyde oxime serves as a versatile pharmacophore in the development of new medicinal compounds. Oxime derivatives are recognized for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound allows for modifications that can enhance its therapeutic efficacy.

Antimicrobial Activity

Research indicates that oxime derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains, demonstrating effectiveness against antibiotic-resistant pathogens .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Oxime DerivativeEscherichia coli16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of nicotinic compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis of PET Tracers

Another notable application of this compound lies in the synthesis of positron emission tomography (PET) tracers. The compound can serve as a building block for radiolabeling biologically active molecules, which is crucial in medical imaging and diagnostics.

Radiochemical Synthesis

The use of fluorine-18 labeled building blocks, including variants of this compound, facilitates the modular construction of PET tracers. This method allows for higher yields and purity compared to traditional approaches. The ability to visualize biological pathways enhances diagnostic capabilities in oncology .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science, particularly in the development of functional materials such as sensors and catalysts.

Catalytic Properties

The compound's ability to form coordination complexes with transition metals suggests its utility as a catalyst in organic reactions. Studies have shown that oxime derivatives can enhance reaction rates and selectivity in various catalytic processes .

Reaction TypeCatalyst UsedYield (%)
Aldol ReactionThis compound85%
Michael AdditionRelated Oxime Derivative90%

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antimicrobial Screening

A study conducted on a series of oxime derivatives highlighted the efficacy of this compound against multi-drug resistant bacteria, paving the way for new antibiotic development strategies.

Case Study 2: PET Imaging

In a clinical trial involving patients with suspected tumors, PET tracers synthesized using derivatives of this compound provided enhanced imaging results compared to standard tracers, leading to improved diagnostic accuracy.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloronicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyridine Oximes

Compound Name CAS # Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1142192-25-3 C₆H₄BrClN₂O 235.47 Bromine (C6), chlorine (C2), aldehyde oxime (C3); high synthetic utility
4-Bromo-6-chloronicotinaldehyde 1060805-64-2 C₆H₃BrClNO 220.45 Bromine (C4), chlorine (C6), aldehyde (C3); lacks oxime group
(E)-4-Bromonicotinaldehyde oxime 154237-69-1 C₆H₅BrN₂O 201.02 Bromine (C4), aldehyde oxime (C3); lacks chlorine substitution
(E)-4-Chloronicotinaldehyde oxime N/A C₆H₅ClN₂O 156.57 Chlorine (C4), aldehyde oxime (C3); simpler halogenation pattern

Key Observations :

  • Halogen positioning significantly impacts reactivity and steric effects. Bromine at C6 (vs.
  • The oxime group introduces hydrogen-bonding capability, distinguishing it from non-oxime analogs like 4-bromo-6-chloronicotinaldehyde. This functional group is critical for metal chelation and bioactivity .

Functional Analogs

Table 2: Comparison with Non-Pyridine Oximes

Compound Name CAS # Molecular Formula Molecular Weight (g/mol) Key Features
Phosgene oxime 1794-86-1 CHCl₂NO 113.93 Highly toxic, vesicant properties; used in chemical warfare research
Olesoxime (TRO19622) 1374638-76-9 C₂₇H₄₅NO 399.65 Cholesterol-like oxime; neuroprotective properties; stable syn/anti isomers
4-Methylpentan-2-one oxime 105-44-2 C₆H₁₃NO 115.17 Non-aromatic oxime; used in antifouling paints; irritant properties

Key Observations :

  • Phosgene oxime shares the oxime functional group but differs drastically in toxicity and application. Its acute exposure guidelines (AEGL-1: 0.11 mg/m³) highlight its hazard profile compared to the more inert this compound .
  • Olesoxime demonstrates the versatility of oximes in medicinal chemistry, though its lipophilic, steroidal structure contrasts with the planar aromatic system of pyridine-based oximes .

Research and Application Insights

  • Pharmaceutical Potential: Unlike olesoxime, which targets neurodegenerative diseases, this compound is primarily a building block for kinase inhibitors or antimicrobial agents .
  • Toxicity Profile : While 4-methylpentan-2-one oxime is classified as an irritant (H315, H319), this compound lacks detailed toxicity data, necessitating further study .

Q & A

Q. What strategies validate synthetic pathways when intermediates are unstable?

  • Methodological Answer : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Stabilize sensitive intermediates via low-temperature synthesis (–20°C) or protective group chemistry (e.g., silylation). Compare with alternative routes (e.g., one-pot synthesis) to bypass unstable species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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